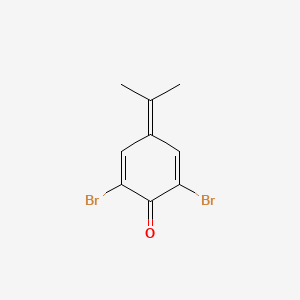
2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of bromine atoms and a cyclohexadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one typically involves the bromination of a precursor compound, such as 4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can yield cyclohexadienone derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclohexadienones, while oxidation and reduction reactions can produce quinones or reduced cyclohexadienone derivatives, respectively.
Scientific Research Applications
2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and the cyclohexadienone structure play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, potentially leading to the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- 2,6-Dibromo-4-(tert-butylidene)cyclohexa-2,5-dien-1-one
- 2,6-Dibromo-4-(phenylmethylene)cyclohexa-2,5-dien-1-one
Uniqueness
2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties
Properties
CAS No. |
55182-54-2 |
|---|---|
Molecular Formula |
C9H8Br2O |
Molecular Weight |
291.97 g/mol |
IUPAC Name |
2,6-dibromo-4-propan-2-ylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H8Br2O/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-4H,1-2H3 |
InChI Key |
CFSVFPQITALSKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=C(C(=O)C(=C1)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















